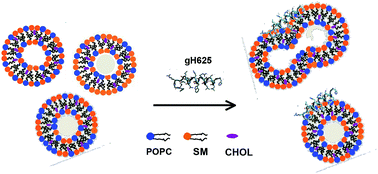Fusion of raft-like lipid bilayers operated by a membranotropic domain of the HSV-type I glycoprotein gH occurs through a cholesterol-dependent mechanism†
Soft Matter Pub Date: 2015-02-19 DOI: 10.1039/C4SM02769H
Abstract
A wealth of evidence indicates that lipid rafts are involved in the fusion of the viral lipid envelope with the target cell membrane. However, the interplay between these sterol- and sphingolipid-enriched ordered domains and viral fusion glycoproteins has not yet been clarified. In this work we investigate the molecular mechanism by which a membranotropic fragment of the glycoprotein gH of the Herpes Simplex Virus (HSV) type I (gH625) drives fusion of lipid bilayers formed by palmitoyl oleoyl phosphatidylcholine (POPC)–sphingomyelin (SM)–cholesterol (CHOL) (1 : 1 : 1 wt/wt/wt), focusing on the role played by each component. The comparative analysis of the liposome fusion assays, Dynamic Light Scattering (DLS), spectrofluorimetry, Neutron Reflectivity (NR) and Electron Spin Resonance (ESR) experiments, and Molecular Dynamics (MD) simulations shows that CHOL is fundamental for liposome fusion to occur. In detail, CHOL stabilizes the gH625-bilayer association by specific interactions with the peptide Trp residue. The interaction with gH625 causes an increased order of the lipid acyl chains, whose local rotational motion is significantly hampered. SM plays only a minor role in the process, favoring the propagation of lipid perturbation to the bilayer inner core. The stiffening of the peptide-interacting bilayer leaflet results in an asymmetric perturbation of the membrane, which is locally destabilized thus favoring fusion events. Our results show that viral fusion glycoproteins are optimally suited to exert a high fusogenic activity on lipid rafts and support the relevance of cholesterol as a key player of membrane-related processes.


Recommended Literature
- [1] Gate-controlled electron quantum interference logic
- [2] Front cover
- [3] Effects of micro-bubbles on the nucleation and morphology of gas hydrate crystals
- [4] Back matter
- [5] On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation†
- [6] Air stable and highly efficient Bi3+-doped Cs2SnCl6 for blue light-emitting diodes†
- [7] Retraction: Effect of temperature and large guest molecules on the C–H symmetric stretching vibrational frequencies of methane in structure H and I clathrate hydrates
- [8] Investigation on the photoinduced chemical reaction between p-benzoquinone and tryptophan in homogeneous solution†
- [9] In situ sulfidation of porous sponge-like CuO/SiW11Co into Cu2S/SiW11Co as stabilized and efficient counter electrode for quantum dot-sensitized solar cells†
- [10] Towards a surface metric to measure the dustiness of nanomaterial powders

Journal Name:Soft Matter
Research Products
-
CAS no.: 121578-13-0
-
CAS no.: 13194-60-0
-
CAS no.: 13370-08-6
-
CAS no.: 175069-96-2









